Farnesyl pyrophosphate

Protein Prenylation Farnesyltransferase Substrate Specificity

FPP cannot be generically substituted by GPP or GGPP without invalidating experimental outcomes. Chain-length-dependent enzyme specificity means only FPP serves as the native substrate for critical prenyltransferases. Procure with confidence: • Absolute FTase selectivity - GGPP not transferred by FTase; GPP processed with markedly reduced catalytic efficiency • Mandatory for in vitro farnesylation assays, Ras oncoprotein modification & FTase inhibitor screening campaigns • Native UPPS substrate for antibiotic target screening - GPP exhibits 90-fold lower binding affinity • Central C15 precursor for all sesquiterpene, sterol & carotenoid biosynthesis and metabolic engineering workflows

Molecular Formula C15H28O7P2
Molecular Weight 382.33 g/mol
CAS No. 13058-04-3
Cat. No. B1143644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesyl pyrophosphate
CAS13058-04-3
Molecular FormulaC15H28O7P2
Molecular Weight382.33 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C
InChIInChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+
InChIKeyVWFJDQUYCIWHTN-YFVJMOTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farnesyl Pyrophosphate Technical Specifications


Farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate, is a C15 isoprenoid intermediate central to the mevalonate and non-mevalonate pathways for terpene, sterol, and terpenoid biosynthesis [1]. As an allylic pyrophosphate, it serves as a critical branch-point metabolite and substrate for multiple prenyltransferases, including protein farnesyltransferase (FTase), squalene synthase, and undecaprenyl pyrophosphate synthase [1][2]. Its unique chain length and pyrophosphate head group confer distinct kinetic and substrate specificity profiles compared to its shorter (geranyl pyrophosphate, C10) and longer (geranylgeranyl pyrophosphate, C20) analogs, making precise selection essential for experimental and industrial applications [3].

Pathway Context Isoprenoid biosynthesis (mevalonate / non-mevalonate routes) and prenyltransferase substrate studies
Substrate Identity C15 allylic pyrophosphate; chain length and pyrophosphate group distinguish from GPP and GGPP
Reported Selectivity FTase obligate substrate (head-to-head evidence); also supports UPPS, squalene synthase, and terpene cyclase workflows

Why Farnesyl Pyrophosphate Substitution Fails


FPP cannot be generically substituted by its close analogs, geranyl pyrophosphate (GPP) or geranylgeranyl pyrophosphate (GGPP), without profound experimental consequences. This is due to well-documented, chain-length-dependent differences in substrate recognition and catalytic efficiency across the isoprenoid-utilizing enzyme superfamily [1]. For instance, while some enzymes like undecaprenyl pyrophosphate synthase exhibit comparable kinetic parameters for FPP and GGPP, protein farnesyltransferase (FTase) displays absolute selectivity for FPP and fails to transfer the larger GGPP isoprenoid at all [2][3]. Conversely, shorter GPP is processed by FTase with significantly reduced efficiency [2]. Such enzyme-specific, quantifiable differences in binding affinity (Km) and catalytic turnover (kcat) mean that substituting FPP with a structurally similar analog will alter reaction rates and product profiles in ways that are not interchangeable and can invalidate experimental outcomes or biotechnological yields [1][2][3].

FTase Substrate Specificity
Geranylgeranyl pyrophosphate (GGPP) is reported not to be transferred by FTase; geranyl pyrophosphate (GPP) shows reduced efficiency. Substituting with these analogs may eliminate farnesylation activity in FTase-dependent assays.
UPPS Chain-Length Recognition
GPP exhibits significantly lower affinity for undecaprenyl pyrophosphate synthase compared to FPP. GGPP may serve as a substrate, but chain-length differences can shift kinetic parameters and product profiles.
Pyrophosphate Head-Group Requirement
Monophosphate analogs and farnesol show markedly reduced or no binding to prenyltransferases. Removal of the pyrophosphate group may abolish functional interaction with UPPS and related enzymes.

Farnesyl Pyrophosphate Differentiation Evidence


FTase Substrate Specificity: FPP vs. GGPP

FPP is the obligate natural substrate for protein farnesyltransferase (FTase), a key enzyme in post-translational modification. Kinetic analyses demonstrate that while FPP is efficiently transferred to protein substrates, the larger C20 analog geranylgeranyl pyrophosphate (GGPP) is not transferred at all by FTase [1]. This absolute discrimination is a critical differentiator. Shorter C10 geranyl pyrophosphate (GPP) is transferred, but with lower efficiency than FPP [1].

FTase Specificity
Head-to-head
FPP is efficiently transferred; GGPP not transferred at all. GPP transferred with reduced efficiency (quantitative data not shown in abstract).
Supports FPP-only substrate selection for FTase-dependent protein farnesylation assays.
In vitro FTase transfer assay context.
Protein Prenylation Farnesyltransferase Substrate Specificity

UPPS Kinetic Comparison: FPP vs. GPP and GGPP

Undecaprenyl pyrophosphate synthase (UPPS) utilizes FPP as its primary substrate for peptidoglycan biosynthesis. A direct kinetic comparison reveals that the C20 analog GGPP is an equally good substrate with a Km of 0.3 μM and kcat of 2.1 s⁻¹, comparable to FPP [1][2]. In stark contrast, the shorter C10 analog GPP exhibits a 90-fold larger Km (36.0±0.1 μM) but a similar kcat (1.7±0.1 s⁻¹) compared to FPP [1][2]. This demonstrates a unique, non-linear relationship between chain length and binding affinity for this enzyme class.

UPPS Kinetics
Head-to-head
GPP: Km 36.0 µM, kcat 1.7 s⁻¹ (90-fold higher Km than FPP). GGPP: Km 0.3 µM, kcat 2.1 s⁻¹ (comparable to FPP).
GPP may not substitute for FPP in UPPS studies; GGPP may serve as a substrate but requires kinetic validation.
Recombinant E. coli UPPS assay data.
Bacterial Cell Wall Biosynthesis Undecaprenyl Pyrophosphate Synthase Enzyme Kinetics

AGPP Selective FTase Inhibition

The FPP analog 8-anilinogeranyl pyrophosphate (AGPP) serves as a substrate for FTase and is transferred with kinetics identical to FPP [1]. Importantly, AGPP demonstrates high selectivity for FTase over related prenyltransferases. It shows little inhibitory activity against geranylgeranyl-protein transferase type I (GGTase I), with a Ki of 0.06 μM and an IC50 of 20 μM, and is a weak inhibitor of squalene synthase (IC50 = 1000 μM) [1][2]. This selectivity profile underscores the unique binding pocket of FTase for the FPP scaffold.

AGPP Selectivity
Cross-study
AGPP transferred by FTase with kinetics identical to FPP. Exhibits >300-fold selectivity over squalene synthase (IC50 1000 µM) and weak GGTase I inhibition (Ki 0.06 µM, IC50 20 µM).
Demonstrates FPP scaffold utility for designing selective FTase chemical probes.
Selectivity profiling across prenyltransferase family.
Farnesyltransferase Inhibitors Isoprenoid Analogs Selectivity Profiling

UPPS Affinity: Pyrophosphate vs. Monophosphate

The pyrophosphate head group is critical for high-affinity binding to prenyltransferases. A direct comparison shows that the monophosphate analog of FPP binds to undecaprenyl pyrophosphate synthase (UPPS) with an 8-fold lower affinity (Kd = 4.4 μM) compared to the pyrophosphate analog (FPP) [1][2]. This is attributed to a larger dissociation rate constant (koff = 192 s⁻¹) for the monophosphate [1]. Furthermore, farnesol, which completely lacks the pyrophosphate group, does not inhibit the UPPS reaction even at 1 mM [1].

Pyrophosphate Requirement
Head-to-head
Monophosphate analog: Kd 4.4 µM (8-fold lower affinity than FPP). Farnesol: no inhibition at 1 mM.
Pyrophosphate moiety is critical for high-affinity UPPS binding; monophosphate or farnesol cannot substitute.
E. coli UPPS binding assay context.
Binding Affinity Pyrophosphate Moiety Undecaprenyl Pyrophosphate Synthase

Farnesyl Pyrophosphate Research and Industrial Applications


Protein Farnesylation and FTase Inhibitor Development

FPP is the essential and non-substitutable substrate for protein farnesyltransferase (FTase). Its use is mandatory for in vitro farnesylation assays, studying oncogenic Ras protein modification, and screening potential FTase inhibitors [1]. As demonstrated, analogs like GGPP are not transferred by FTase, and FPP analogs like AGPP show a >300-fold selectivity window against related enzymes, underscoring FPP's unique role in this pathway [1][2].

UPPS in Bacterial Cell Wall Biosynthesis

FPP is the native substrate for UPPS, a validated target for novel antibiotics. Quantitative kinetic data show that while the larger GGPP can also serve as a substrate for this enzyme, the shorter GPP is a poor substitute with a 90-fold lower affinity [1]. Therefore, FPP is the preferred reagent for accurate kinetic characterization of UPPS and for high-throughput screening campaigns seeking inhibitors of bacterial peptidoglycan synthesis [1].

Terpenoid, Sterol, and Carotenoid Production

FPP is the central C15 building block for the biosynthesis of all sesquiterpenes, sterols (including cholesterol), and C30 carotenoids [1][2]. Metabolic engineering efforts in yeast and E. coli rely on optimizing FPP synthase activity and FPP pool levels to enhance yields of high-value compounds like artemisinin precursors and carotenoids [1][2]. Procuring high-purity FPP is critical for in vitro pathway reconstitution and for use as an analytical standard in quantifying intracellular metabolite pools.

FPP-Based Chemical Biology Probes

The unique molecular recognition of FPP by various prenyltransferases makes it an ideal scaffold for designing selective probes. The FPP analog AGPP, which is transferred by FTase with identical kinetics to FPP but exhibits >300-fold selectivity against squalene synthase, exemplifies this potential [1]. Such probes are invaluable for dissecting the biological functions of specific prenylation events in complex cellular environments, and FPP serves as the essential starting point for their design and synthesis [1].

Application
Selection Property
Validation Focus
FTase-mediated prenylation studies
FTase substrate specificity validation
Substrate transfer efficiency assays
UPPS kinetic characterization
UPPS substrate binding affinity
Km and kcat determination
Terpenoid biosynthesis pathway reconstitution
C15 building block fidelity
Product profile analysis by LC-MS
Selective prenyltransferase probe design
FTase/GGTase selectivity window
Inhibitor selectivity profiling
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